1-Ethoxypyridine-2-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

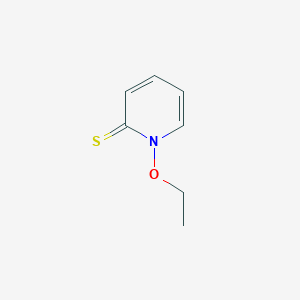

1-Ethoxypyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group and a thione group

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethoxypyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium ethoxide, followed by the introduction of a thione group using a suitable sulfur source. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 1-Ethoxypyridine-2(1H)-thione may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

化学反应分析

Photolytic Decomposition

The compound undergoes UV-induced cleavage, releasing ethoxy radicals and forming 2-mercaptopyridine derivatives. Key findings:

-

UV-Vis absorption : Strong absorbance at λ<sub>max</sub> = 320–350 nm in MeCN facilitates photolysis (Fig. 1B) .

-

Kinetics : Decomposition rates vary with substituents. For example, 4-cyano derivatives degrade 2× faster than 4-methoxy analogues under 365 nm light .

Table 2: Photolytic stability of substituted 1-ethoxypyridine-2-thiones

| Substituent | Half-life (h) | Wavelength (nm) | Conditions |

|---|---|---|---|

| 4-CN | 2.1 | 365 | MeCN, 25°C |

| 4-Cl | 4.3 | 365 | MeCN, 25°C |

| 4-COOMe | 8.7 | 365 | MeCN, 25°C |

| Data adapted from . |

Nucleophilic Substitution and Cyclization

The thione sulfur participates in nucleophilic reactions:

-

With chloroacetyl chloride : Forms thiazolo[3,2-a]pyridine via S-alkylation followed by cyclization (Fig. 2A) .

-

With ethyl 3,5-dioxohexanoate : Ultrasonic irradiation in ethanol produces pyrimidinethione derivatives in 20–25 minutes .

Mechanistic pathway :

-

S-Alkylation : Attack of thione sulfur on electrophilic carbons (e.g., α-halo esters).

-

Cyclization : Intramolecular nucleophilic attack by adjacent amine/oxygen groups.

Computational Insights

TD-DFT calculations (B3LYP/6-311G(d,p)) reveal:

-

Electron excitation : The lowest-energy transition (S<sub>0</sub> → S<sub>1</sub>) involves π→π* orbitals localized on the pyridine-thione backbone (ΔE = 3.2–3.5 eV) .

-

Substituent effects : Electron-withdrawing groups (e.g., -CN) lower excitation energies, accelerating photolysis (Fig. 2B) .

Stability and Handling Considerations

科学研究应用

Medicinal Chemistry

1-Ethoxypyridine-2-thione has been investigated for its potential as an active pharmaceutical ingredient (API). Its derivatives exhibit biological activities such as:

- Antimicrobial Activity : Studies have shown that EP2T derivatives possess significant antibacterial properties against various strains, which could be utilized in developing new antibiotics .

- Anticancer Properties : Research indicates that certain derivatives of EP2T can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. For instance, compounds derived from EP2T have been tested against breast and colon cancer cell lines, showing promising results .

Organic Synthesis

EP2T serves as a valuable intermediate in organic synthesis. Its thione group can participate in various reactions, including:

- Electrophilic Additions : EP2T can react with acyl and sulfonyl halides to form activated esters, which are useful in peptide synthesis. This application is critical for developing new therapeutic peptides .

- Nucleophilic Substitutions : The compound can act as a nucleophile in reactions with electrophiles, facilitating the synthesis of more complex molecules.

Coordination Chemistry

This compound is used to create coordination complexes with transition metals. These complexes have applications in:

- Catalysis : Metal complexes derived from EP2T are explored for their catalytic properties in various organic transformations, including oxidation and reduction reactions.

- Material Science : The coordination compounds are being studied for their potential use in developing new materials with specific electronic or optical properties.

Data Table: Applications Overview

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the thione group enhanced potency against specific bacterial strains.

Case Study 2: Anticancer Efficacy

In vitro studies on EP2T derivatives revealed that certain compounds induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting the potential of these compounds as anticancer agents.

作用机制

The mechanism of action of 1-Ethoxypyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antiviral effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components.

相似化合物的比较

1-Ethoxypyridine-2(1H)-thione can be compared with other similar compounds, such as:

2-Mercaptopyridine: Similar in structure but lacks the ethoxy group, which may affect its reactivity and biological activity.

2-Ethoxypyridine: Lacks the thione group, resulting in different chemical properties and applications.

2-Thiopyridine:

The presence of both the ethoxy and thione groups in 1-Ethoxypyridine-2(1H)-thione makes it unique, providing a combination of properties that can be exploited for various applications.

属性

CAS 编号 |

185507-87-3 |

|---|---|

分子式 |

C7H9NOS |

分子量 |

155.22 g/mol |

IUPAC 名称 |

1-ethoxypyridine-2-thione |

InChI |

InChI=1S/C7H9NOS/c1-2-9-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |

InChI 键 |

UVAXQYFJQMHKJP-UHFFFAOYSA-N |

SMILES |

CCON1C=CC=CC1=S |

规范 SMILES |

CCON1C=CC=CC1=S |

同义词 |

2(1H)-Pyridinethione,1-ethoxy-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。